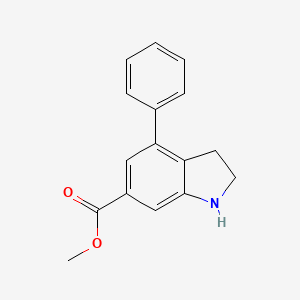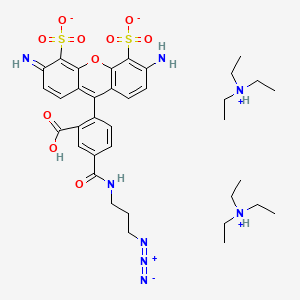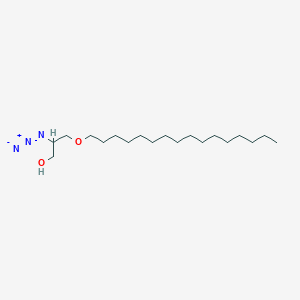
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a long hexadecyl chain, and a glycerol backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with a hexadecyl halide under basic conditions to introduce the hexadecyl chain.
Azidation: The protected intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF).
Deprotection: Finally, the protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of azido group reactivity and its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful in bioconjugation and labeling studies. The long hexadecyl chain imparts hydrophobic properties, making it suitable for incorporation into lipid membranes and micelles.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azido-2-desoxy-3-O-octadecylglycerol: Similar structure but with an octadecyl chain.
2-Azido-2-desoxy-3-O-dodecylglycerol: Similar structure but with a dodecyl chain.
Uniqueness
(+/-)-2-Azido-2-desoxy-3-O-hexadecylglycerol is unique due to its specific chain length and the presence of the azido group, which provides a balance of hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired, such as in the formation of lipid-based delivery systems or in bioconjugation reactions.
Propriétés
Formule moléculaire |
C19H39N3O2 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2-azido-3-hexadecoxypropan-1-ol |
InChI |
InChI=1S/C19H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-18-19(17-23)21-22-20/h19,23H,2-18H2,1H3 |
Clé InChI |
IHRWQKTXBRAWBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CO)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


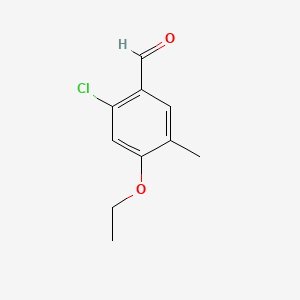

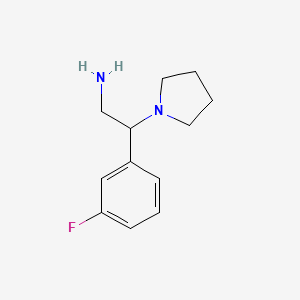
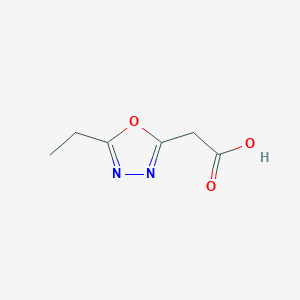
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
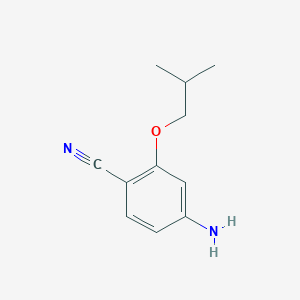
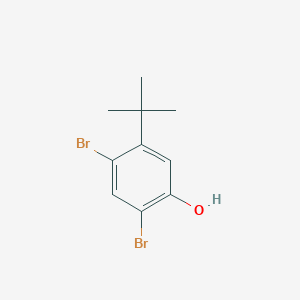
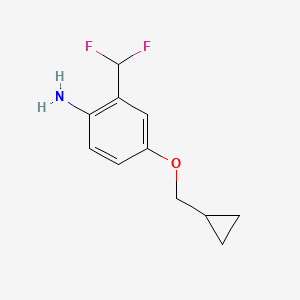
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)

